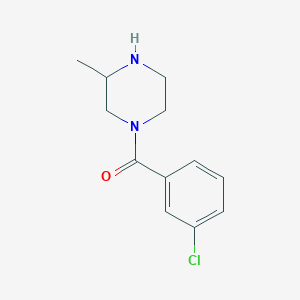
1-(3-Chlorobenzoyl)-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chlorobenzoyl)-3-methylpiperazine” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C11H14Cl2N2O and a molecular weight of 261.153 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for producing chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves the reaction of isonicotinohydrazide with 2-Chlorobenzoyl chloride through an acylation reaction .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzoyl)-3-methylpiperazine” is based on the linear formula C11H14Cl2N2O . For a similar compound, 3-Chlorobenzoyl chloride, the molecular formula is C7H4Cl2O .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound “1-(3-Chlorobenzoyl)-3-methylpiperazine” has been used in the synthesis of a Cobalt (III) complex, specifically Bis- (1- (3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III), which has shown potential as an anticancer candidate . The complex was found to have a better pharmacokinetic profile than cisplatin, a commonly used chemotherapy drug .
Antituberculosis Applications
Another complex, Bis (N′- (3-chlorobenzoyl)isonicotinohydrazide)iron (III), synthesized from “1-(3-Chlorobenzoyl)-3-methylpiperazine” has been studied as a potential antituberculosis drug candidate . The coordination of the iron (III) ion to the ligand increased its thermal stability .
Drug Development
The formation of complex compounds has been proven to increase the pharmacological activity . Therefore, “1-(3-Chlorobenzoyl)-3-methylpiperazine” can be used in the development of new drugs by modifying their structures through synthesis .
Computational Study
The compound “1-(3-Chlorobenzoyl)-3-methylpiperazine” has been used in computational studies to estimate the interactions of the synthesized compounds with specific target receptors, utilizing a docking method .
Safety and Hazards
The safety data sheet for a similar compound, 3-Chlorobenzoyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antileishmanial activity . These compounds were found to interact with N-myristoyltransferase (NMT) , a validated target in Leishmania major .
Mode of Action
It is suggested that the compound may interact with its target throughhydrophobic, π-stacking, and H-bond interactions . These interactions could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
NMT plays a crucial role in protein function and signal transduction, and its inhibition can disrupt these processes .
Pharmacokinetics
The need for new antileishmanial agents due to pharmacokinetic issues of current drugs has been highlighted , suggesting that this compound may have been synthesized and evaluated in this context.
Result of Action
Similar compounds have shown antileishmanial activity, indicating that they may have a cytotoxic effect onLeishmania major promastigotes .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICRKDHQWSCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)-3-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)




![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)


![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)
amine hydrochloride](/img/structure/B6362196.png)